2-Methyl-2-(3,4-pentadienyl)thiazolidine
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Overview
Description
2-Methyl-2-(3,4-pentadienyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring with a 3,4-pentadienyl substituent at the 2-position. Thiazolidines are known for their diverse biological activities and are used in various fields of chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3,4-pentadienyl)thiazolidine typically involves the reaction of a thiazolidine derivative with a pentadienyl halide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to enhance selectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(3,4-pentadienyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentadienyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered substituents .
Scientific Research Applications
2-Methyl-2-(3,4-pentadienyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3,4-pentadienyl)thiazolidine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
2-Methylthiazolidine: A simpler thiazolidine derivative without the pentadienyl substituent.
2-Methyl-1,3-thiazolidine: Another thiazolidine derivative with a different substitution pattern.
Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: 2-Methyl-2-(3,4-pentadienyl)thiazolidine is unique due to its pentadienyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
75606-59-6 |
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Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h4,10H,1,5-8H2,2H3 |
InChI Key |
QACMFMCVAMDINW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)CCC=C=C |
Origin of Product |
United States |
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